![molecular formula C17H23N5OS B4285023 N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide](/img/structure/B4285023.png)
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
描述
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in apoptosis, making it a promising candidate for cancer therapy.
作用机制
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide exerts its anti-cancer effects by targeting the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that inhibits the pro-apoptotic protein Bak, preventing the activation of the mitochondrial apoptotic pathway. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide binds to the BH3-binding groove of Bcl-2, disrupting the interaction between Bcl-2 and Bak, leading to the activation of the mitochondrial apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been tested in animal models and has shown good pharmacokinetic properties, making it a potential candidate for clinical trials.
实验室实验的优点和局限性
One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide in lab experiments is its specificity towards the Bcl-2/Bak interaction, which makes it a valuable tool for studying the role of this interaction in apoptosis. However, one limitation is that N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide may not be effective in all types of cancer cells, and its efficacy may vary depending on the genetic makeup of the cancer cells.
未来方向
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the efficacy of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide in combination with other targeted therapies.
3. Development of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide analogs with improved pharmacokinetic properties and efficacy.
4. Investigation of the role of Bcl-2/Bak interaction in other diseases, such as neurodegenerative disorders.
5. Development of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide-based diagnostic tools for cancer detection and monitoring.
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide is a promising small molecule inhibitor that targets the Bcl-2/Bak interaction, making it a potential candidate for cancer therapy. Further research is needed to optimize its synthesis, investigate its efficacy in combination with other therapies, and develop analogs with improved properties.
科学研究应用
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting the interaction between Bcl-2 and Bak, leading to the activation of the mitochondrial apoptotic pathway. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclopentylpiperazin-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c23-16(18-14-6-3-7-15-17(14)20-24-19-15)12-21-8-10-22(11-9-21)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-12H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUGSYZBVOEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。